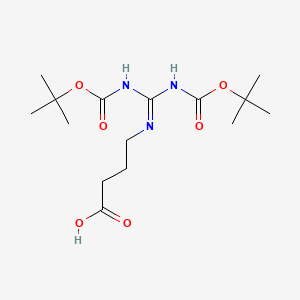

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

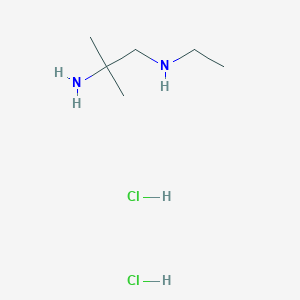

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, commonly known as Boc-GABA, is a synthetic amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-GABA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

Electrophilic Building Blocks for EPC Synthesis : The study by Zimmermann and Seebach (1987) explores the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPCs). This includes the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones with N-bromosuccinimide, yielding products useful for converting into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid. This process highlights the compound's role in synthesizing complex organic structures (Zimmermann & Seebach, 1987).

Development of Biodegradable Polymers

Biocompatible Polymers from Dihydroxybutyric Acid : Research by Tsai, Wang, and Darensbourg (2016) demonstrates the production of biocompatible polymers from (S)-3,4-Dihydroxybutyric acid, a compound related to 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, through copolymerization with carbon dioxide. This study underscores the potential of such compounds in creating environmentally friendly materials with applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Efficient Catalytic Reactions

N-tert-Butoxycarbonylation of Amines : The work by Heydari et al. (2007) highlights the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate. This process is significant for the chemoselective production of N-Boc derivatives, showing the compound's utility in facilitating clean and efficient synthetic pathways (Heydari et al., 2007).

Advanced Material Science Applications

Sensing and Detection Technologies : A study on the terbium metal-organic framework (MOF) associated with 4-(pyridin-3-yloxy)-phthalic acid and oxalic acid by Zhan et al. (2019) illustrates the potential of derivatives of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid in developing sensitive and recyclable sensors for detecting ions like Al3+ and CO32-. This research indicates the compound's applicability in creating advanced sensing materials for environmental monitoring and analytical chemistry (Zhan et al., 2019).

properties

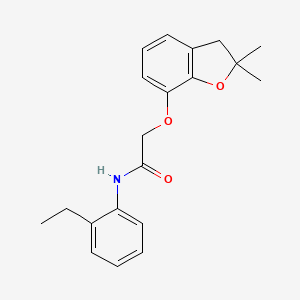

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVHNZVHLYSEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)

![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)